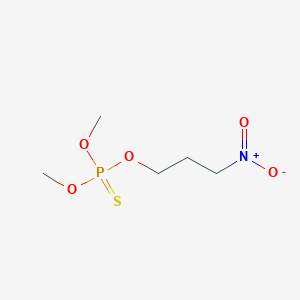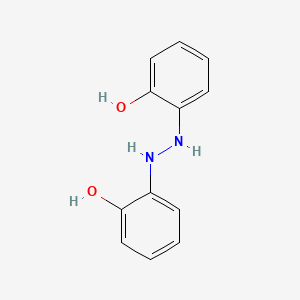![molecular formula C15H8N4 B8047603 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound characterized by the presence of both benzimidazole and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of 4-cyanobenzaldehyde with o-phenylenediamine under acidic conditions, followed by cyclization and subsequent nitrile formation. The reaction is often carried out in solvents such as ethanol or acetic acid, with the use of catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It also shows promise in the development of antimicrobial agents, given its structural similarity to known bioactive molecules.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
作用機序
The biological activity of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is primarily attributed to its ability to intercalate with DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell cycle regulation, further contributing to its anticancer properties. The nitrile group plays a crucial role in binding to the active sites of enzymes, enhancing the compound’s efficacy.
類似化合物との比較
2-Phenyl-1H-benzo[d]imidazole: Lacks the nitrile group, resulting in different reactivity and biological activity.
4-Cyanophenyl-1H-benzo[d]imidazole: Similar structure but with variations in the position of the nitrile group, affecting its chemical properties.
Uniqueness: 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile stands out due to the presence of both the benzimidazole and nitrile groups, which confer unique reactivity and biological activity
This detailed overview highlights the importance and versatility of this compound in scientific research and industrial applications
特性
IUPAC Name |
2-(4-cyanophenyl)-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4/c16-8-10-1-4-12(5-2-10)15-18-13-6-3-11(9-17)7-14(13)19-15/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJKTGFGYSDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)

![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)


